REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]([CH2:7][NH:8]CC1C=CC=CC=1)([OH:6])[CH2:4][OH:5]>C(O)C.[OH-].[OH-].[Pd+2]>[NH2:8][CH2:7][C:3]([OH:6])([C:2]([F:17])([F:16])[F:1])[CH2:4][OH:5] |f:2.3.4|
|
Name
|
3,3,3-trifluoro-2-{[(phenylmethyl)amino]methyl}-1,2-propanediol
|
Quantity
|
8.33 g
|
Type
|
reactant
|
Smiles
|
FC(C(CO)(O)CNCC1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
800 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Type
|
CUSTOM
|
Details
|
was stirred under an atmosphere of hydrogen for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off via a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure, toluene
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the solution evaporated again under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(CO)(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.06 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]([CH2:7][NH:8]CC1C=CC=CC=1)([OH:6])[CH2:4][OH:5]>C(O)C.[OH-].[OH-].[Pd+2]>[NH2:8][CH2:7][C:3]([OH:6])([C:2]([F:17])([F:16])[F:1])[CH2:4][OH:5] |f:2.3.4|
|
Name
|
3,3,3-trifluoro-2-{[(phenylmethyl)amino]methyl}-1,2-propanediol
|
Quantity
|
8.33 g
|
Type
|
reactant
|
Smiles
|
FC(C(CO)(O)CNCC1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
800 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Type
|
CUSTOM
|
Details
|
was stirred under an atmosphere of hydrogen for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off via a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure, toluene
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the solution evaporated again under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(CO)(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.06 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |